H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt

Description

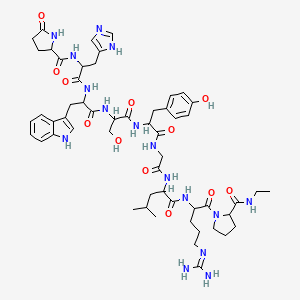

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt is a synthetic peptide characterized by a racemic mixture (DL-configuration) of multiple amino acids, including pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), glycine (Gly), leucine (Leu), arginine (Arg), and proline (Pro), terminated with an ethylamide group (NHEt). The DL-configuration indicates the presence of both D- and L-stereoisomers at each chiral center, which may influence its conformational stability, receptor binding, and metabolic resistance compared to enantiomerically pure peptides .

However, its exact mechanism of action remains understudied.

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCPIBPDYFLAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76N16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2

- Structure : Shares key residues (His, Trp, Ser, Tyr, Leu, Arg, Pro, Gly) but incorporates a single D-Trp residue instead of DL-Trp.

- Function : Used as a pituitary hormone antagonist for cancer treatment, targeting growth hormone receptors .

Compound 2: H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

- Structure: Contains a shorter sequence (7 residues vs. 11 in the target compound) with all-L amino acids.

- Properties : Molecular weight 747.84 g/mol, pKa 9.82, stored at -20°C for stability .

- Key Difference: The absence of DL-amino acids and pyroglutamic acid simplifies synthesis but limits resistance to enzymatic degradation compared to the target compound .

Compound 3: H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2

- Structure : Features DL-Pro, similar to the target’s DL-Pro, but includes additional residues (Lys, Asn, Phe, Met).

- Application : Demonstrates how DL-configuration at specific positions (e.g., Pro) can alter peptide folding and bioactivity, though its exact role remains unclear .

Comparative Analysis Table

Research Findings

DL-Amino Acids and Stability: The incorporation of DL-Trp (as seen in mixed-solvothermal synthesis ) can induce racemic crystal formation, improving thermal stability. This property may extend to the target compound’s resistance to aggregation.

Receptor Specificity : Compounds with selective D-residues (e.g., D-Trp in Compound 1) exhibit higher receptor affinity than racemic mixtures, suggesting the target’s DL-configuration might reduce potency .

Synthetic Challenges: DL-amino acids complicate purification and folding, as seen in the crystallization of DL-Trp . This could increase production costs for the target compound compared to all-L analogues.

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-NHEt is a complex synthetic peptide consisting of a sequence of amino acids that includes pyrrolidine, histidine, tryptophan, serine, tyrosine, leucine, arginine, and proline. This compound is notable for its potential applications in drug development and its involvement in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of specific amino acids in the structure contributes to its biological activity, including interactions with receptors and enzymes.

- Receptor Binding : The compound's amino acid sequence allows it to bind to specific receptors in the body, potentially influencing various signaling pathways. For instance, the presence of histidine and tryptophan can facilitate interactions with neurotransmitter receptors, which may affect mood and cognitive functions.

- Enzyme Modulation : this compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes. This modulation can lead to changes in metabolic rates and cellular responses.

- Antioxidant Activity : The presence of tyrosine and serine suggests potential antioxidant properties, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar peptide compounds:

- Antimicrobial Activity : Research has shown that peptides with similar structures exhibit antimicrobial properties against various pathogens. For example, a study demonstrated that synthetic peptides could inhibit the growth of bacteria by disrupting cell membranes .

- Neuroprotective Effects : A study on peptide analogs indicated neuroprotective effects in models of neurodegeneration. The peptides were found to reduce apoptosis in neuronal cells, suggesting a role in protecting against diseases like Alzheimer's .

- Hormonal Regulation : Compounds structurally related to H-DL-Pyr-DL-His have been studied for their roles in regulating hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| H-LHRH | Similar sequence with natural modifications | Regulates LH and FSH release |

| H-PGLU-D-PHE-TRP | Modified LHRH | Enhanced stability and inhibitory effects on LH release |

| H-PGLU-HIS-TRP | Structural analog | Antimicrobial and neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.